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molecular formula C17H27N2O8P B8803484 Epc-nph

Epc-nph

Cat. No. B8803484
M. Wt: 418.4 g/mol
InChI Key: QTQKYDHSYAZAJN-UHFFFAOYSA-N
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Patent
US07408075B1

Procedure details

A sample of 505 mg (1.7 mmol) of 6-phosphocholinehexanoic acid in 11 ml of dimethylformamide was stirred at room temperature for 5 min. To this mixture, 1.3 g (5.5 mmol) of p-nitrophenyl trifluoroacetate was added. While stirring the resulting mixture, 0.43 ml (3.7 mmol) of 2,6-lutidine was added and the mixture was stirred until the 6-phosphocholinehexanoate completely dissolved. The reaction mixture was stirred at room temperature for an additional 6 hours. Afterwards, a 150 ml aliquot of ethyl ether was added to the reaction mixture to precipitate p-nitrophenyl 6-(O-phosphocholine)hydroxyhexanoate from solution. The supernatant was decanted and the oily product was dissolved in 5 ml of acetonitrile and precipitated again with ether. After the removal of solvent traces, 571 mg of p-nitrophenyl 6-(O-phosphocholine)hydroxyhexanoate was obtained at a yield of about 80%. The overall synthesis produced a yield of about 27%.
Name
6-phosphocholinehexanoic acid
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0.43 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]([CH2:5][CH2:6][O:7][P:8]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])([OH:10])=[O:9])([CH3:4])[CH3:3].FC(F)(F)C(O[C:25]1[CH:30]=[CH:29][C:28]([N+:31]([O-:33])=[O:32])=[CH:27][CH:26]=1)=O.N1C(C)=CC=CC=1C.C(OCC)C>CN(C)C=O>[CH3:1][N+:2]([CH2:5][CH2:6][O:7][P:8]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([O:19][C:25]1[CH:30]=[CH:29][C:28]([N+:31]([O-:33])=[O:32])=[CH:27][CH:26]=1)=[O:18])([O-:10])=[O:9])([CH3:4])[CH3:3]

Inputs

Step One
Name
6-phosphocholinehexanoic acid
Quantity
505 mg
Type
reactant
Smiles
C[N+](C)(C)CCOP(=O)(O)OCCCCCC(=O)O
Name
Quantity
11 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
FC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])(F)F
Step Three
Name
Quantity
0.43 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred until the 6-phosphocholinehexanoate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
completely dissolved
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for an additional 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to precipitate p-nitrophenyl 6-(O-phosphocholine)hydroxyhexanoate from solution
CUSTOM
Type
CUSTOM
Details
The supernatant was decanted
DISSOLUTION
Type
DISSOLUTION
Details
the oily product was dissolved in 5 ml of acetonitrile
CUSTOM
Type
CUSTOM
Details
precipitated again with ether
CUSTOM
Type
CUSTOM
Details
After the removal of solvent traces

Outcomes

Product
Name
Type
product
Smiles
C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 571 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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